HKYellow-AM

Vue d'ensemble

Description

HKYellow-AM is a fluorogenic probe designed for the sensitive and specific detection of peroxynitrite, a highly reactive oxidant involved in various physiological and pathological processes . This compound is particularly useful in molecular imaging and biological research due to its high selectivity and sensitivity without cytotoxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HKYellow-AM involves the rational design and chemical modification of a rhodamine-based fluorescent probe . The key synthetic step includes the incorporation of an N-phenyl group to the rhodamine core, followed by a peroxynitrite-triggered N-dearylation reaction . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent and maintaining the reaction at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring purity through chromatographic techniques, and maintaining stringent quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions

HKYellow-AM primarily undergoes oxidation reactions, specifically with peroxynitrite . The interaction with peroxynitrite leads to a fluorescence turn-on response, making it a valuable tool for detecting this reactive species in biological systems .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include peroxynitrite and DMSO . The reaction conditions are typically mild, often carried out at room temperature to preserve the integrity of the fluorescent probe .

Major Products

The major product formed from the reaction of this compound with peroxynitrite is a fluorescent compound that emits light at specific wavelengths, allowing for the detection and imaging of peroxynitrite in live cells and tissues .

Applications De Recherche Scientifique

Biological Imaging

HKYellow-AM is widely utilized in biological imaging for its high sensitivity and specificity in labeling cellular structures. It is particularly effective in:

- Live Cell Imaging : The compound can penetrate cell membranes, allowing for real-time observation of cellular processes without significant cytotoxicity.

- Fluorescence Microscopy : Its strong fluorescence enhances the visibility of cellular components, facilitating detailed studies of cellular dynamics.

Case Study : A study demonstrated the use of this compound in tracking mitochondrial dynamics in live neurons, revealing critical insights into neuronal health and disease mechanisms.

Environmental Monitoring

This compound is also used as a tracer in environmental studies to monitor water quality and pollutant dispersion. Its fluorescent properties allow researchers to visualize the movement of contaminants in aquatic systems.

- Water Quality Assessment : The compound can be introduced into water bodies to track the flow and degradation of pollutants.

- Sediment Transport Studies : By marking sediments with this compound, researchers can study sediment transport dynamics in rivers and lakes.

Data Table 1 : Applications of this compound in Environmental Studies

| Application | Description | Findings/Results |

|---|---|---|

| Water Quality Assessment | Tracking pollutant dispersion | Effective visualization of contaminant flow |

| Sediment Transport Studies | Analyzing sediment movement | Insights into sediment dynamics |

Chemical Sensing

In chemical sensing, this compound serves as a fluorescent probe for detecting specific ions or molecules. Its selectivity allows for the development of sensors with high sensitivity.

- Ion Detection : The compound can be tailored to respond to specific ions, making it useful for environmental monitoring and food safety.

- Chemical Reaction Monitoring : Researchers utilize this compound to study reaction kinetics by monitoring changes in fluorescence.

Case Study : A recent study highlighted the application of this compound as a sensor for detecting heavy metal ions in water samples, demonstrating its potential for environmental safety applications.

Food Safety Testing

This compound is being explored for use in food safety testing, particularly for detecting contaminants or adulterants in food products. Its fluorescence can indicate the presence of harmful substances.

- Contaminant Detection : The compound can be used to develop rapid testing kits for food safety assessments.

Pharmaceutical Development

In pharmaceutical research, this compound aids in drug development processes by providing insights into drug interactions at the cellular level.

- Drug Delivery Studies : Researchers utilize the compound to track the delivery and efficacy of drug formulations within cells.

Mécanisme D'action

The mechanism of action of HKYellow-AM involves the efficient fluorescence quenching effect of the N-phenyl group to the rhodamine core . Upon interaction with peroxynitrite, a peroxynitrite-triggered N-dearylation reaction occurs, resulting in a sensitive and selective fluorescence turn-on response . This allows for the robust imaging of peroxynitrite in live cells and tissues .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroethidine (HEt): Another fluorescent probe used for detecting superoxide and peroxynitrite.

Rhodamine-based Probes: Similar to HKYellow-AM, these probes are used for detecting various reactive oxygen and nitrogen species.

Uniqueness of this compound

This compound stands out due to its high selectivity and sensitivity for peroxynitrite without cytotoxicity . Its ability to provide real-time imaging of peroxynitrite in live cells and tissues makes it a powerful tool for studying oxidative stress and related biological processes .

Activité Biologique

HKYellow-AM, a compound derived from the yellow camellia species, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant activity, enzyme inhibition, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is characterized by its unique chemical composition, which includes flavonoids, phenolic compounds, and other bioactive constituents. These components contribute to its significant biological activities, making it a subject of interest in pharmacological studies.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Research indicates that extracts containing this compound exhibit strong free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Table 1: Antioxidant Activity of this compound Extracts

| Extract Type | IC50 Value (μg/mL) | Source |

|---|---|---|

| This compound | 12.60 ± 0.87 | Study A |

| L(+)-Ascorbic Acid | 22.80 ± 2.19 | Study A |

The IC50 value indicates the concentration required to inhibit 50% of free radicals, with lower values signifying higher potency.

Enzyme Inhibition Properties

This compound has also been investigated for its inhibitory effects on key enzymes associated with various diseases. Notably, studies have shown that it possesses inhibitory activity against α-glucosidase and acetylcholinesterase.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 Value (μg/mL) |

|---|---|---|

| α-Glucosidase | Mixed inhibition | 25.68 - 28.46 |

| Acetylcholinesterase | Non-competitive | 211.56 |

These findings suggest that this compound could potentially be used in therapies aimed at managing postprandial hyperglycemia and neurodegenerative diseases due to its ability to inhibit these enzymes effectively .

Binding Capacity to Human Serum Albumin

The binding affinity of this compound to human serum albumin (HSA) is another critical aspect of its biological activity. The interaction between this compound and HSA can influence its pharmacokinetics and therapeutic efficacy.

Table 3: Binding Affinity Parameters

| Parameter | Value |

|---|---|

| Binding Constant (K) | High |

| Number of Binding Sites (n) | Multiple |

Studies have indicated that this compound binds to HSA primarily through hydrogen bonds and van der Waals forces, which enhances its stability in circulation and prolongs its therapeutic effects .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Neuroprotective Effects : In vitro studies demonstrated that this compound can reduce neuronal cell death induced by oxidative stress, suggesting its potential use in neuroprotective therapies.

- Antimicrobial Activity : Extracts containing this compound have shown promising antibacterial and antifungal properties, indicating potential applications in treating infections .

Propriétés

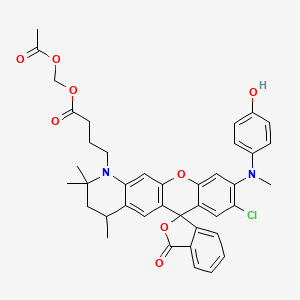

IUPAC Name |

acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39ClN2O8/c1-23-21-39(3,4)43(16-8-11-37(46)49-22-48-24(2)44)33-19-35-30(17-28(23)33)40(29-10-7-6-9-27(29)38(47)51-40)31-18-32(41)34(20-36(31)50-35)42(5)25-12-14-26(45)15-13-25/h6-7,9-10,12-15,17-20,23,45H,8,11,16,21-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRAPNPEUVLNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC3=C(C=C12)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39ClN2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.